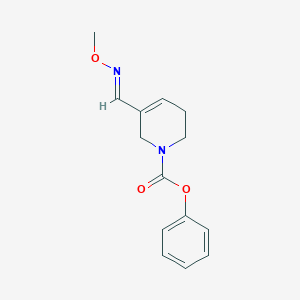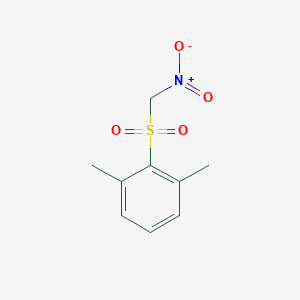
(2,6-Dimethylphenylsulfonyl)nitromethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethylphenylsulfonyl)nitromethane, commonly known as DMSN, is a nitroalkene compound that has gained significant attention in the field of organic chemistry due to its unique properties. DMSN is a versatile molecule that has been found to have various applications in scientific research. In
Mechanism Of Action
The mechanism of action of DMSN is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent bonds between DMSN and the nucleophile, leading to the modification of the nucleophile's function. This mechanism of action makes DMSN a useful tool for the selective labeling of proteins and the synthesis of various organic compounds.
Biochemical And Physiological Effects
DMSN has been found to have various biochemical and physiological effects. In vitro studies have shown that DMSN can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Additionally, DMSN has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DMSN in lab experiments is its ease of synthesis and high yield. Additionally, DMSN is a versatile molecule that can be used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. However, one limitation of using DMSN is its reactivity, which can make it challenging to work with in certain experiments. Additionally, the mechanism of action of DMSN is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the use of DMSN in scientific research. One area of interest is the development of DMSN as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of DMSN and its potential applications in chemical biology and organic synthesis. Finally, the development of new synthesis methods for DMSN could lead to the production of new derivatives with unique properties and applications.
Synthesis Methods
The synthesis of DMSN is a straightforward process that involves the reaction of 2,6-dimethylphenylsulfonyl chloride with nitromethane in the presence of a base. The reaction yields DMSN as a yellow crystalline solid with a high yield. This method is preferred due to its simplicity and high yield, making it an efficient way to produce DMSN for scientific research.
Scientific Research Applications
DMSN has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. DMSN is a useful reagent for the synthesis of various organic compounds, including α,β-unsaturated ketones, β-nitrostyrenes, and cyclic nitrones. Additionally, DMSN has been used in chemical biology to study protein-ligand interactions and as a tool for the selective labeling of proteins. In medicinal chemistry, DMSN has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
122263-14-3 |
|---|---|
Product Name |
(2,6-Dimethylphenylsulfonyl)nitromethane |
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-(nitromethylsulfonyl)benzene |
InChI |
InChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3 |
InChI Key |
IKODJCPZKSJKPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-] |
Other CAS RN |
122263-14-3 |
synonyms |
(2,6-dimethylphenylsulfonyl)nitromethane ICI 215918 ICI-215918 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



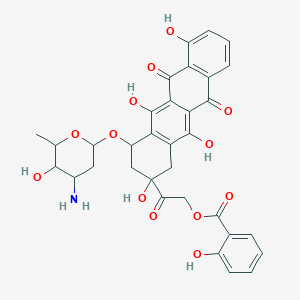
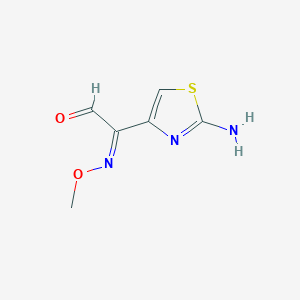
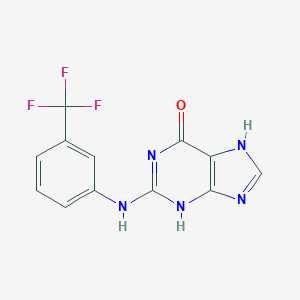
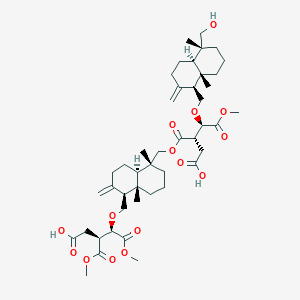
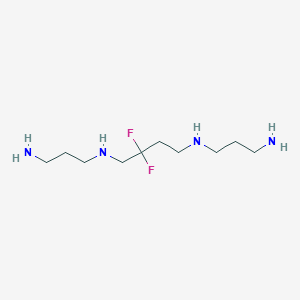
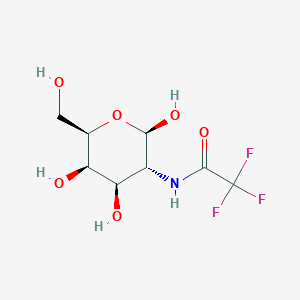
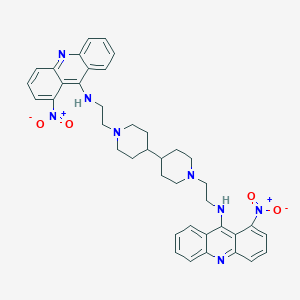
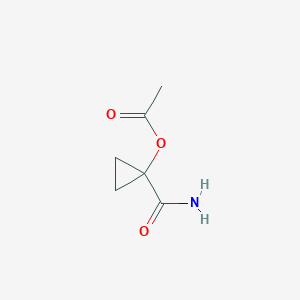
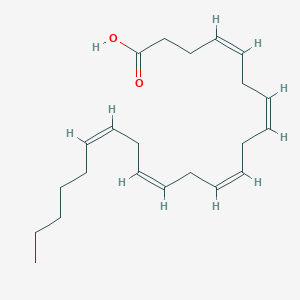
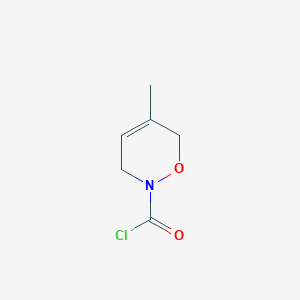
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)

